molecular formula C12H6Cl4S2 B1586293 Bis(3,5-dichlorophenyl) disulfide CAS No. 137897-99-5

Bis(3,5-dichlorophenyl) disulfide

Cat. No. B1586293
CAS RN: 137897-99-5
M. Wt: 356.1 g/mol
InChI Key: JMQANWHMOHXBEA-UHFFFAOYSA-N
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Description

Bis(3,5-dichlorophenyl) disulfide, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, is a chemical compound with the linear formula (Cl2C6H3S)2. It may be used in the synthesis of 3-((3,5-dichlorophenyl)thio)-6-methyl-1H-indol-2-yl)propanoic acid .

Molecular Structure Analysis

The molecular formula of Bis(3,5-dichlorophenyl) disulfide is C12H6Cl4S2. It consists of two 3,5-dichlorophenyl groups connected by a disulfide bridge. The molecular weight is 356.12 g/mol .
  • Safety and Hazards

    • Avoid contact with skin, eyes, and clothing .
  • Scientific Research Applications

    Synthesis of Indole Derivatives

    Bis(3,5-dichlorophenyl) disulfide has been utilized in the synthesis of complex organic compounds, such as indole derivatives. For instance, it is used in the preparation of 3-(3-((3,5-dichlorophenyl)thio)-6-methyl-1H-indol-2-yl)propanoic acid . These derivatives are significant due to their presence in natural products and pharmaceuticals, showcasing the compound’s role in advancing medicinal chemistry.

    Proteomics Research

    In proteomics, Bis(3,5-dichlorophenyl) disulfide serves as a biochemical tool. It is used for studying protein interactions and functions, which is crucial for understanding biological processes and disease mechanisms .

    properties

    IUPAC Name

    1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JMQANWHMOHXBEA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C=C1Cl)Cl)SSC2=CC(=CC(=C2)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H6Cl4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10370766
    Record name Bis(3,5-dichlorophenyl) disulfide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370766
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    356.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Bis(3,5-dichlorophenyl) disulfide

    CAS RN

    137897-99-5
    Record name Bis(3,5-dichlorophenyl) disulfide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370766
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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